molecular formula C8H9ClN2O2S B1367135 Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate CAS No. 74840-35-0

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B1367135
CAS No.: 74840-35-0
M. Wt: 232.69 g/mol
InChI Key: GEBQIOZQHUMABX-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 5, a methylthio (-SMe) group at position 2, and an ethyl ester at position 2. This compound is primarily used in pharmaceutical and agrochemical research as a key intermediate for synthesizing more complex molecules, such as kinase inhibitors or antimicrobial agents . Its structural versatility allows for modifications at reactive sites (e.g., chlorine substitution) to tailor physicochemical properties or biological activity.

Properties

IUPAC Name

ethyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBQIOZQHUMABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503788
Record name Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74840-35-0
Record name Ethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74840-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Condensation and Chlorination Procedure

A well-documented route involves:

  • Step 1: Condensation Reaction

    The condensation of S-methylisothiourea with diethyl ethoxymethylene malonate under basic conditions forms a 4-oxopyrimidine sodium salt intermediate. This step constructs the pyrimidine ring with the methylthio group at the 2-position.

  • Step 2: Chlorination

    The intermediate is treated with phosphorus oxychloride (POCl3) under reflux, which replaces the 4-oxo group with a chlorine atom, yielding the desired 4-chloro derivative.

This method is noted for its relatively straightforward operation and moderate to high yields.

Step Reagents & Conditions Yield (%) Notes
1 S-methylisothiourea + diethyl ethoxymethylene malonate, basic medium Not specified Formation of 4-oxopyrimidine sodium salt
2 Phosphorus oxychloride, reflux in acetonitrile or toluene, 4-6 hours 77% Chlorination to form 4-chloro derivative

This procedure is reported with yields around 77% for the chlorination step and produces a white to yellow solid product with melting points around 58-60 °C.

Hydroxy Precursor Chlorination Using Thionyl Chloride or POCl3

An alternative preparation involves chlorination of the hydroxy precursor, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, by:

  • Thionyl chloride (SOCl2) at 60 °C for 3 hours, yielding 92% product purity of the 4-chloro derivative.
  • Phosphoryl chloride (POCl3) under reflux in acetonitrile or toluene, with yields ranging from 40% to 77%, depending on reaction conditions such as temperature, solvent, and reaction time.
Chlorinating Agent Solvent Temp (°C) Time (h) Yield (%) Purity (%) Notes
Thionyl chloride None (neat) 60 3 92 99.8 High yield and purity
POCl3 Acetonitrile Reflux (~80) 6 77 Not specified Common industrial method
POCl3 Toluene 55-105 4 Not specified Not specified Water removal step critical
POCl3 None (neat) 10-65 7 40 Not specified Lower yield, temperature sensitive

These chlorination methods are critical for converting the hydroxy group to the chloro substituent at the 4-position, a key step in obtaining the target compound.

Nucleophilic Substitution and Ester Hydrolysis

In some synthetic routes, the ethyl ester group is introduced or modified by:

  • Hydrolysis of the ester under basic conditions (e.g., sodium hydroxide in methanol) at room temperature for 3 hours, followed by acidification and isolation of the carboxylic acid intermediate.
  • Re-esterification or direct use of the ethyl ester in subsequent reactions.

This step is often employed to adjust the ester functionality or to prepare intermediates for further substitution reactions.

Reaction with Amines or Hydrazines

Some advanced synthetic pathways include the reaction of the chlorinated pyrimidine with nucleophiles such as allyl hydrazine or other amines in solvents like tetrahydrofuran (THF) under reflux conditions for extended periods (e.g., 72 hours). These reactions facilitate the formation of derivatives or intermediates for further functionalization.

Reagents Solvent Temp (°C) Time (h) Yield (%) Notes
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate + allyl hydrazine + DIPEA THF Reflux 72 51 Followed by acid/base workup and purification

This method is more specialized and often applied in medicinal chemistry for derivative synthesis.

Analytical and Process Considerations

  • Solvent Choice: Polar aprotic solvents like acetonitrile and DMF are preferred for chlorination and substitution reactions due to better solubility and reaction control.
  • Temperature Control: Chlorination reactions are sensitive to temperature; overheating can reduce yields or cause side reactions.
  • Purification: Crystallization, vacuum drying, and chromatographic techniques are employed to achieve high purity (>99%) of the final compound.
  • Reaction Monitoring: Thin-layer chromatography (TLC), NMR spectroscopy, and HPLC-MS are standard for monitoring reaction progress and confirming product identity.

Summary Table of Preparation Methods

Method No. Key Steps Reagents & Conditions Yield (%) Product Form & Purity Notes
1 Condensation + Chlorination S-methylisothiourea + diethyl ethoxymethylene malonate; POCl3 reflux 77 White/yellow solid; mp 58-60 °C Widely used, moderate-high yield
2 Hydroxy precursor chlorination Thionyl chloride neat, 60 °C, 3 h 92 White solid; 99.8% purity High yield, industrially relevant
3 Hydroxy precursor chlorination POCl3 in acetonitrile or toluene, reflux, 4-7 h 40-77 Yellow solid Yield varies with conditions
4 Nucleophilic substitution with amines/hydrazines THF, reflux, 72 h, DIPEA base 51 Yellow solid For derivative synthesis
5 Ester hydrolysis and acidification NaOH in methanol, room temp, 3 h Not specified White solid Intermediate preparation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 and the methylthio group at position 2 are primary sites for nucleophilic substitution.

Chlorine Substitution

The electron-withdrawing ester group at position 4 activates the chlorine at position 5 for nucleophilic displacement. Common nucleophiles include:

NucleophileReagents/ConditionsProductYieldReference
AmmoniaNH₃, ethanol, reflux5-Amino-2-(methylthio)pyrimidine-4-carboxylate85%
AlkoxidesNaOR, DMF, 80°C5-Alkoxy derivatives70–90%
AminesR-NH₂, THF, reflux5-Substituted amine derivatives60–75%

Example : Reaction with ammonia in ethanol under reflux replaces the chlorine with an amino group, yielding 5-amino-2-(methylthio)pyrimidine-4-carboxylate .

Oxidation Reactions

The methylthio group (-SMe) undergoes oxidation to sulfoxide (-SO) or sulfone (-SO₂) under controlled conditions:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (25%)Acetic acid, 25°C, 97 h2-(Methylsulfonyl) derivative63%
mCPBADCM, 0°CSulfoxide intermediate78%

Key Finding : Oxidation with hydrogen peroxide in acetic acid converts the methylthio group to a sulfone, enhancing electrophilicity for further reactions .

Ester Hydrolysis and Functional Group Transformations

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:

ConditionsProductYieldReference
6M NaOH, EtOH, RT5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid90%
H₂SO₄, H₂O, refluxCarboxylic acid derivative85%

Application : Hydrolysis to the carboxylic acid facilitates further derivatization, such as amidation or coupling reactions .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles, critical in medicinal chemistry:

Reagents/ConditionsProductYieldReference
Triethyl orthoformate, DMFPyrimido[5,4-e]thiazolo[3,2-a]pyrimidine65%

Example : Reacting with triethyl orthoformate generates bicyclic systems with potential kinase-inhibitory activity .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized as a precursor in various organic reactions, facilitating the development of novel chemical entities.

Biology

The compound exhibits promising biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of this compound can demonstrate significant antimicrobial effects, making it a candidate for developing new antibiotics.
  • Antiviral Activities : this compound has been studied for its potential antiviral properties, particularly against viral infections that affect cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Kinase Inhibition : Studies have shown that this compound acts as an inhibitor of FMS tyrosine kinase, which is involved in various signaling pathways related to cell growth and proliferation. This property positions it as a candidate for cancer therapy.
  • Neuroprotective Effects : Preliminary findings suggest that the compound may exhibit neuroprotective properties by inhibiting endoplasmic reticulum stress and inflammatory pathways, indicating its potential use in treating neurodegenerative diseases.

Industrial Applications

This compound finds applications in various industrial sectors:

  • Agrochemicals : The compound is utilized as an intermediate in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides.
  • Specialty Chemicals : It serves as a precursor for producing specialty chemicals used in various applications, including materials science and pharmaceuticals.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains, suggesting its potential as a new antibiotic agent .
  • Cancer Research : In vitro studies have shown that this compound effectively inhibits FMS tyrosine kinase activity, leading to reduced cell proliferation in cancer cell lines .
  • Neuroprotection : Research investigating the neuroprotective effects indicated that this compound could mitigate oxidative stress in neuronal cells, highlighting its therapeutic potential for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate access . This inhibition can disrupt key cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidine derivatives, focusing on substituent positions, reactivity, and applications.

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS No. Similarity Score Key Substituents Applications/Notes
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 74840-34-9 0.94 Cl at C4, -COOEt at C5 Intermediate in drug synthesis .
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid 66116-82-3 0.87 Cl at C4 and C6, -COOH at C5 Potential precursor for herbicides .
1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone 61727-34-2 0.78 Cl at C4, acetyl group at C5 Used in coordination chemistry studies .
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate 313339-35-4 0.77 Cl at C4, -CH₂COOEt at C5 Flexible scaffold for medicinal chemistry .
Key Observations:

Positional Isomerism: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 74840-34-9) differs from the title compound only in the positions of the chlorine and ester groups. This minor structural variation can significantly alter electronic properties and reactivity. For example, the chlorine at C4 in the analog may deactivate the pyrimidine ring differently compared to C5 substitution, affecting nucleophilic aromatic substitution (SNAr) rates .

Functional Group Diversity :

  • Carboxylic Acid Derivatives (e.g., 66116-82-3): The presence of a carboxylic acid group enhances water solubility but reduces stability under acidic conditions compared to esters.
  • Acetylated Analogs (e.g., 61727-34-2): The ketone group at C5 enables condensation reactions, useful in forming Schiff bases or metal complexes .

Methylthio Group: The -SMe substituent at C2 is common across analogs. This group is a weak electron donor, stabilizing the ring while providing a site for oxidation to sulfone/sulfoxide derivatives, which can modulate bioactivity .

Comparative Reactivity

  • Chlorine Substitution : The C5 chlorine in the title compound is less reactive in SNAr reactions compared to C4-substituted analogs due to reduced ring activation. For instance, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes faster substitution with morpholine at C4 (80% yield, 24h) than the C5 analog .
  • Ester Hydrolysis : The ethyl ester group is stable under basic conditions but hydrolyzes slowly in acidic media, unlike carboxylic acid derivatives (e.g., 66116-82-3), which are prone to decarboxylation .

Biological Activity

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H9ClN2O2S and a molecular weight of approximately 232.69 g/mol. The compound features a pyrimidine ring with an ethyl ester group, a chlorine atom, and a methylthio group, contributing to its unique chemical behavior and biological interactions. It appears as an off-white to light yellow solid and is soluble in organic solvents.

Synthesis

The synthesis of this compound typically involves several key reactions that allow for efficient production while maintaining high purity levels suitable for research applications. The primary method includes:

  • Formation of the Pyrimidine Ring : Utilizing appropriate precursors to construct the pyrimidine structure.
  • Substitution Reactions : Introducing the ethyl ester and methylthio groups through nucleophilic substitution.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It interacts with bacterial enzymes or cell wall components, making it a candidate for further investigation in treating bacterial infections.

Anticancer Properties

The compound has shown potential as an anticancer agent through its interaction with specific kinases involved in cellular signaling pathways. These interactions are critical for understanding its mechanism of action against various cancer types. For instance, related compounds have demonstrated inhibition of cancer cell proliferation in vitro, suggesting similar potential for this compound .

Case Studies and Research Findings

  • Case Report on Allergic Reactions : A study documented a case of allergic contact dermatitis attributed to related compounds containing the methylthio-pyrimidine structure. This highlights the importance of safety evaluations when considering therapeutic applications .
  • Antiproliferative Effects : In vitro assays have been conducted to evaluate the antiproliferative effects of pyrimidine derivatives on various cancer cell lines, showing promising results in inhibiting cell growth at low concentrations .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameSimilarityBiological Activity
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid0.94Antimicrobial
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid0.82Anticancer
Ethyl 4-chloropyrimidine-5-carboxylate0.80Kinase inhibition
Ethyl 2-(methylthio)pyrimidine-5-carboxylate0.81Antimicrobial
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate0.81Anticancer

This table illustrates the diversity within the pyrimidine class and highlights the unique position of this compound due to its specific substitutions that enhance its biological activity and potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, and what key reaction parameters influence yield?

The compound is typically synthesized via cyclocondensation or Biginelli-like reactions. For example, thiourea derivatives, aldehydes, and β-keto esters are condensed in ethanol or DMF under reflux, followed by chlorination at the 5-position. Key parameters include solvent polarity (ethanol for solubility vs. DMF for high-temperature stability), reaction time (monitored via TLC or UV plate analysis), and catalyst choice (e.g., AlCl₃ for regioselective thiolation). Purification often involves recrystallization or column chromatography .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methylthio at C2, ethyl ester at C4) .
  • X-ray crystallography : Resolves crystal packing and molecular geometry, though disorder in the crystal lattice (e.g., methylthio group) may require refinement using programs like SHELXL .
  • Elemental analysis : Validates purity and stoichiometry.
  • HPLC-MS : Assesses purity and molecular ion peaks .

Q. How does the methylthio group influence the compound’s solubility and reactivity?

The methylthio group increases lipophilicity (LogP = 2.55, as per ) and reduces aqueous solubility, making polar aprotic solvents (e.g., DMF, DMSO) ideal for reactions. The sulfur atom acts as a weak electron donor, directing electrophilic substitution to the pyrimidine ring’s electron-deficient positions (e.g., C4 or C5) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound?

Contradictions often arise from varying reaction conditions. For example:

  • Catalyst loading : Higher AlCl₃ concentrations (e.g., 0.03 g in ) may improve cyclization efficiency but risk side reactions.
  • Temperature control : Reactions above 70°C (e.g., ) can degrade heat-sensitive intermediates.
  • Workup protocols : Incomplete removal of byproducts (e.g., unreacted thioureas) skews yield calculations. Systematic optimization via Design of Experiments (DoE) is recommended .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model charge distribution and frontier molecular orbitals. The C5-chloro group is electrophilic, while the methylthio group at C2 stabilizes adjacent positions via resonance. Molecular docking studies further predict binding affinity in medicinal applications (e.g., kinase inhibition) .

Q. How can crystallographic disorder in the methylthio group be addressed during refinement?

In X-ray studies (e.g., ), partial occupancy or rotational disorder of the methylthio moiety is common. Using SHELXL’s PART instruction or twin refinement (for non-merohedral twinning) improves model accuracy. High-resolution data (≤ 0.8 Å) and restraints on thermal parameters are critical .

Q. What role does this compound play in synthesizing kinase inhibitors or other bioactive molecules?

It serves as a precursor for pyrimidine-fused heterocycles. For instance, amidation or hydrolysis of the ethyl ester yields carboxylic acid derivatives, which are coupled with pharmacophores (e.g., in , a similar compound is used to prepare protein kinase inhibitors). The chloro and methylthio groups enable further functionalization via Suzuki coupling or SNAr reactions .

Methodological Guidance for Data Contradictions

  • Conflicting solubility data : Compare solvent systems (e.g., reports LogP but not explicit solubility; experimental validation via shake-flask method is advised).
  • Discrepant melting points : Check for polymorphic forms using DSC or PXRD.
  • Variable bioactivity : Assess purity (HPLC) and confirm stereochemistry if applicable .

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